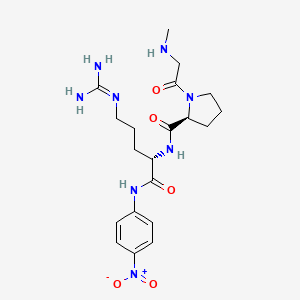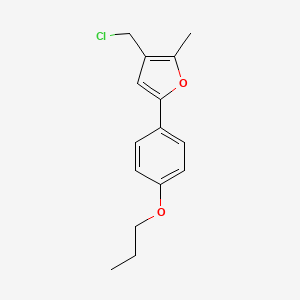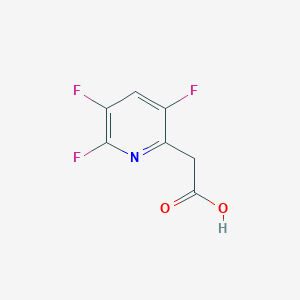
Sar-Pro-Arg-pNA
説明
Sar-Pro-Arg-pNA is a chromogenic substrate of α-thrombin . It can be used to test α-thrombin activity . The molecular weight of Sar-Pro-Arg-pNA is 462.50 and its formula is C20H30N8O5 .
Molecular Structure Analysis
The molecular structure of Sar-Pro-Arg-pNA consists of 20 carbon atoms, 30 hydrogen atoms, 8 nitrogen atoms, and 5 oxygen atoms . The exact mass is 462.23391609 g/mol . The InChIKey is JCWLDUJEFLRICN-HOTGVXAUSA-N .Physical And Chemical Properties Analysis
Sar-Pro-Arg-pNA has a molecular weight of 462.5 g/mol . It has 5 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its topological polar surface area is 201 Ų .科学的研究の応用
Sar-Pro-Arg-pNA: A Comprehensive Analysis of Scientific Research Applications
Thrombin Assay Development: “Sar-Pro-Arg-pNA” serves as a chromogenic substrate for the assay of human α-thrombin, with a reported Km value of 75 µM. This application is crucial in developing assays that measure thrombin activity, which is an essential factor in the blood coagulation process .
Comparative Enzymatic Studies: The compound is utilized in comparative studies of cysteine proteinases, such as gingipains R, where its cleavage by different enzymes is observed. This helps in understanding enzyme specificity and function in various biological processes .
Proteinase Activity Measurement: In biochemical research, “Sar-Pro-Arg-pNA” is used to measure the activity of proteinases, enzymes that break down proteins by hydrolyzing peptide bonds. This application is significant in studying protein metabolism and related diseases .
Drug Efficacy Testing: The compound can be employed in pharmacological research to test the efficacy of new drugs targeting thrombin or other related enzymes. By observing the interaction with “Sar-Pro-Arg-pNA”, researchers can infer the potential therapeutic effects of drug candidates .
Binding Enzyme Analysis: “Sar-Pro-Arg-pNA” may be used in routine laboratory procedures involving binding enzymes or coupling peptides to carrier proteins. This application is fundamental for developing relationships between proteins and understanding their interactions .
Veterinary Medicine Research: The dosage conversion based on body surface area (BSA) for different model animals indicates its use in veterinary medicine research, particularly in dose determination and drug testing across various species .
作用機序
Target of Action
Sar-Pro-Arg-pNA is a chromogenic substrate primarily targeting α-thrombin . Thrombin is a serine protease that plays a crucial role in the coagulation cascade, a series of reactions that ultimately leads to the formation of a fibrin clot. Besides its role in coagulation, thrombin also has diverse cellular effects and can influence processes such as inflammation and wound healing.
Mode of Action
The compound interacts with α-thrombin, serving as a substrate for this enzyme . The interaction between Sar-Pro-Arg-pNA and α-thrombin leads to the cleavage of the compound, which can be used to measure α-thrombin activity .
Result of Action
The cleavage of Sar-Pro-Arg-pNA by α-thrombin can be used to measure the activity of this enzyme . Therefore, the primary molecular effect of Sar-Pro-Arg-pNA’s action is the generation of a measurable signal that reflects α-thrombin activity. On a cellular level, this could influence processes such as coagulation and inflammation, which are known to be affected by thrombin activity.
特性
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-[2-(methylamino)acetyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N8O5/c1-23-12-17(29)27-11-3-5-16(27)19(31)26-15(4-2-10-24-20(21)22)18(30)25-13-6-8-14(9-7-13)28(32)33/h6-9,15-16,23H,2-5,10-12H2,1H3,(H,25,30)(H,26,31)(H4,21,22,24)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWLDUJEFLRICN-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sar-Pro-Arg-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Sar-Pro-Arg-pNA in studying protease activity?
A1: Sar-Pro-Arg-pNA (N-Succinyl-Ala-Ala-Pro-Arg p-nitroanilide) serves as a chromogenic substrate for various proteases. Its breakdown by these enzymes releases p-nitroaniline, a yellow-colored compound. The intensity of the yellow color, measurable with a spectrophotometer, directly correlates to the level of protease activity. This makes Sar-Pro-Arg-pNA a valuable tool for quantifying the activity of proteases like thrombin [, ].
Q2: How do mutations in Protease-Activated Receptors (PARs) affect their interaction with thrombin and Sar-Pro-Arg-pNA?
A2: Research indicates that specific amino acid residues within the thrombin cleavage site of PARs significantly influence their interaction with both thrombin and Sar-Pro-Arg-pNA. For instance, mutating the Leucine residue at the P4 position of PAR1 or the P5 position of PAR4 considerably impacts the kinetics of thrombin binding and cleavage []. Moreover, while wild-type and mutant PAR1 exodomains act as non-competitive inhibitors of thrombin's hydrolysis of Sar-Pro-Arg-pNA, PAR1-P40A exhibits a mixed type of inhibition, highlighting the importance of specific residues in these interactions [].
Q3: Can you elaborate on the applications of Sar-Pro-Arg-pNA in studying the relationship between coagulation and inflammation?
A3: Sar-Pro-Arg-pNA plays a crucial role in investigating the interplay between coagulation and inflammation. By quantifying thrombin generation through Sar-Pro-Arg-pNA hydrolysis, researchers can understand the extent of coagulation activation in inflammatory conditions like mastitis and metritis in dairy cows []. This understanding contributes to a broader comprehension of how these processes interact during infection and disease progression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)
![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)
![6-(2-Chloro-4-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344510.png)



![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)




